molecular formula C9H9ClO4 B105269 2-Chloro-3,4-dimethoxybenzoic acid CAS No. 52009-53-7

2-Chloro-3,4-dimethoxybenzoic acid

Cat. No.: B105269
CAS No.: 52009-53-7
M. Wt: 216.62 g/mol
InChI Key: YSEIYOHXERRMNN-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-3,4-dimethoxybenzoic acid is typically synthesized by the chlorination of aromatic acid chloride. The specific procedure involves mixing 3,4-dimethoxybenzoic acid with thionyl chloride , adding excess silver chloride , and stirring at room temperature for several hours. The product is then filtered to obtain the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively simple reaction conditions.

Chemical Reactions Analysis

2-Chloro-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification: It can react with alcohols to form esters.

Common reagents used in these reactions include thionyl chloride , silver chloride , and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3,4-dimethoxybenzoic acid has several scientific research applications:

Comparison with Similar Compounds

2-Chloro-3,4-dimethoxybenzoic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

2-chloro-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIYOHXERRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379309
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-53-7
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Chloro-3,4-dimethoxybenzoic acid in the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate?

A1: this compound serves as the starting material for the synthesis. The synthesis involves a four-step procedure where this compound is first decarboxylated [].

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